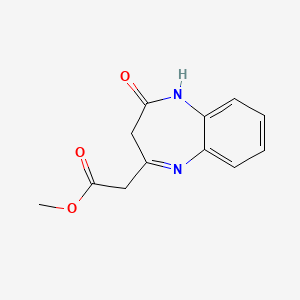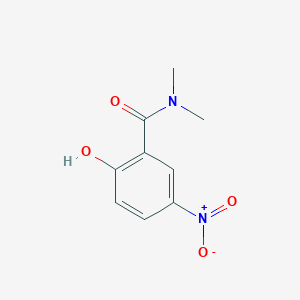![molecular formula C15H12N4O4 B5708196 N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a potent and selective inhibitor of the protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, which leads to the inhibition of downstream signaling pathways. The inhibition of these pathways can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine depend on the specific protein kinase that it inhibits. Inhibition of AKT has been linked to the regulation of cell survival and proliferation. Inhibition of CDK has been linked to the regulation of the cell cycle. Inhibition of GSK3β has been linked to the regulation of glycogen metabolism and cell survival. These effects have been observed in various cell types, including cancer cells and normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine in lab experiments include its high potency and selectivity for specific protein kinases. This compound can be used to study the function of specific protein kinases in vitro and in vivo. The limitations of using this compound include its potential toxicity and the need for optimization of the concentration and exposure time for each specific experiment.
Orientations Futures
The future directions for the use of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine in scientific research include its potential use in the development of new cancer therapies. The inhibition of specific protein kinases has been linked to the regulation of various cellular processes that are dysregulated in cancer cells. The development of specific inhibitors for these protein kinases could lead to the development of new cancer therapies. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects that enhance the efficacy of cancer therapies. Further research is needed to optimize the use of this compound in cancer therapy and to identify new targets for inhibition.
Méthodes De Synthèse
The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine involves the reaction of 6-nitro-1,3-benzodioxole with 1H-indazole-6-amine in the presence of a suitable catalyst. This reaction produces the desired compound in good yield and high purity. The synthesis of this compound has been reported in various research articles, and the method has been optimized to obtain the best results.
Applications De Recherche Scientifique
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine has been extensively used in scientific research to study the role of protein kinases in various cellular processes. This compound has been used as a tool to investigate the function of specific protein kinases in vitro and in vivo. It has been shown to inhibit the activity of several protein kinases, including AKT, CDK, and GSK3β. The inhibition of these protein kinases has been linked to the regulation of cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-19(21)13-5-15-14(22-8-23-15)3-10(13)6-16-11-2-1-9-7-17-18-12(9)4-11/h1-5,7,16H,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKZOVQSYGTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=CC4=C(C=C3)C=NN4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5460543 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)


![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)
![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)




![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)